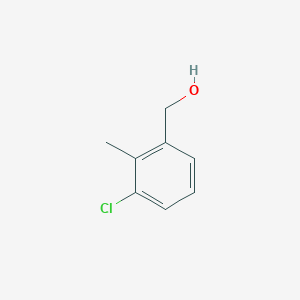

(3-Chloro-2-methylphenyl)methanol

説明

Contextual Relevance as a Synthetic Intermediate in Organic Chemistry

The primary significance of (3-Chloro-2-methylphenyl)methanol lies in its role as a key intermediate in the synthesis of agrochemicals. The specific arrangement of the chloro and methyl substituents on the phenyl ring is crucial for imparting desired biological activities in the final products. Research, particularly in the development of fungicides, has highlighted the importance of precursors with this substitution pattern.

One of the notable applications is in the synthesis of 3-chloro-2-vinylphenylsulfonates. These compounds are valuable precursors for active fungicidal ingredients. google.com The synthesis of these sulfonates often starts from precursors like 3-chloro-2-methylphenol (B1584042), which is structurally very similar to this compound and can be derived from it. The process can involve the conversion of the methyl group to a vinyl group, a transformation for which this compound's benzyl (B1604629) alcohol functionality is well-suited for chemical manipulation.

The following table summarizes the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H9ClO | PubChem nih.gov |

| Molecular Weight | 156.61 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 90369-75-8 | PubChem nih.gov |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Overview of Emerging Research Directions and Applications

Beyond its established role in agrochemical synthesis, the research trajectory for this compound and structurally related benzyl alcohols is expanding into other areas of organic synthesis. The unique substitution pattern offers potential for the creation of a diverse range of molecules with potential applications in pharmaceuticals and materials science.

Emerging research directions include the use of substituted benzyl alcohols as synthons for the construction of polysubstituted aromatic and heterocyclic systems. acs.org The benzyl alcohol moiety can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, opening up a plethora of synthetic possibilities. researchgate.net

For instance, the development of novel synthetic methodologies for creating complex molecular architectures often relies on the availability of versatile building blocks like this compound. Its potential use in the synthesis of benzoxazole (B165842) derivatives, which are scaffolds found in many medicinally important compounds, represents a promising avenue for future research. thieme-connect.com The strategic placement of the chloro and methyl groups can influence the electronic and steric properties of the resulting molecules, potentially leading to the discovery of new bioactive compounds.

Furthermore, the broader class of substituted benzyl alcohols is being explored in the synthesis of various organic compounds, including those with applications beyond the traditional fields of agrochemicals and pharmaceuticals. researchgate.netorganic-chemistry.orgnih.gov The reactivity of the benzylic position allows for a range of chemical transformations, making these compounds valuable starting materials in the development of new synthetic strategies. organic-chemistry.org

Structure

3D Structure

特性

IUPAC Name |

(3-chloro-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZGUZWGHGQNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50524387 | |

| Record name | (3-Chloro-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90369-75-8 | |

| Record name | (3-Chloro-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-2-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 Chloro 2 Methylphenyl Methanol and Its Analogs

Regiospecific and Stereoselective Synthesis of (3-Chloro-2-methylphenyl)methanol and Related Structures

Achieving specific substitution patterns and spatial arrangements of atoms is a cornerstone of modern organic synthesis. For this compound and its analogs, controlling regiochemistry and stereochemistry is paramount for their intended functions.

Asymmetric Synthesis Applications

The asymmetric synthesis of chiral alcohols, including analogs of this compound, is a field of intensive research due to the importance of enantiomerically pure compounds in various industries. Chemoenzymatic methods have emerged as powerful tools for creating chiral alcohols with high enantiomeric excess. nih.gov For instance, alcohol dehydrogenases (ADHs) are utilized for the stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. nih.gov

A notable application involves the synthesis of chiral alcohols bearing a pyridine (B92270) ring with α-fluorination. nih.gov This process begins with the introduction of α-halogenated acyl moieties to picoline derivatives, followed by the reduction of the resulting carbonyl group using an alcohol dehydrogenase from Lactobacillus kefir. nih.gov This enzymatic reduction consistently yields high enantiomeric excess (95–>99%) and good yields (up to 98%). nih.gov The substrate scope for this transformation is broad, demonstrating the versatility of ADHs in generating a library of chiral alcohols.

| Reactant (Ketone) | Enzyme | Product (Alcohol) | Enantiomeric Excess (%) | Yield (%) |

| 2-Acetylpyridine | ADH from L. kefir | (R)-1-(Pyridin-2-yl)ethanol | >99 | 93 |

| 2-(Fluoroacetyl)pyridine | ADH from L. kefir | (R)-2-Fluoro-1-(pyridin-2-yl)ethanol | >99 | 98 |

| 2-(Difluoroacetyl)pyridine | ADH from L. kefir | (R)-2,2-Difluoro-1-(pyridin-2-yl)ethanol | >99 | 85 |

| 4-Acetylpyridine | ADH from L. kefir | (R)-1-(Pyridin-4-yl)ethanol | >99 | 36 |

Control over Positional Isomerism in Analog Synthesis

The synthesis of specifically substituted aromatic compounds, such as analogs of this compound, requires precise control over the placement of functional groups on the aromatic ring. The synthesis of 3-chloro-2-methylaniline (B42847), a precursor for related compounds, can be achieved through the reduction of 6-chloro-2-nitrotoluene. google.com This method provides a high yield and is presented as a cost-effective and safe production route. google.com

Another example is the synthesis of 3-chloro-2-vinylphenylsulfonates, which involves the reaction of 3-chloro-2-vinylphenol (B8761548) with an aryl- or alkylsulfochloride. google.com The synthesis of the key intermediate, 3-chloro-2-vinylphenol, has been a challenge, with traditional methods often resulting in low yields and significant side products. google.com A more efficient process involves the dehydration of 3-chloro-2-(1-hydroxyethyl)phenol. google.com This highlights the importance of developing robust synthetic routes to control the formation of the desired positional isomer.

Multi-Component Reactions and Heterocycle Formation Utilizing this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product that incorporates most of the atoms from the starting materials. nih.gov The this compound scaffold and its derivatives can serve as key building blocks in MCRs for the synthesis of various heterocyclic systems.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.gov The Hantzsch thiazole synthesis is a classic and widely used method for their preparation. researchgate.net This typically involves the condensation of α-haloketones with thioamides. researchgate.net While direct use of this compound in this context is not explicitly detailed, its derivatives, such as the corresponding α-haloketone, could be employed.

Recent advancements have focused on one-pot, multi-component approaches to thiazole synthesis, which are more environmentally friendly. researchgate.net For instance, the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), and various carbonyl compounds provides thiazole and thiazolyl-pyrazole derivatives in good yields without the need for organic solvents. researchgate.net The versatility of these reactions allows for the incorporation of diverse structural motifs, and a (3-chloro-2-methylphenyl) moiety could potentially be introduced through the appropriate selection of starting materials.

| Reaction Type | Reactants | Product | Key Features |

| Hantzsch Thiazole Synthesis | α-Haloketones, Thioamides | Thiazoles | Versatile, widely used |

| One-pot MCR | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | Thiazole and Thiazolyl-pyrazole derivatives | Environmentally friendly, good yields |

| Stepwise Synthesis | Thiobenzamides, N-[4-(2-bromoacetyl)phenyl]acetamide | 2-Aryl-4-phenylthiazole derivatives | Multi-step process allowing for diversification |

Construction of Pyrimidine (B1678525) Scaffolds

Pyrimidine derivatives are another class of heterocycles with significant medicinal importance. The Biginelli reaction is a well-known three-component reaction for the synthesis of dihydropyrimidinones, involving the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While a direct role for this compound is not specified, its corresponding aldehyde, 3-chloro-2-methylbenzaldehyde (B1590165), could serve as the aldehyde component in this reaction to generate pyrimidine scaffolds bearing the (3-chloro-2-methylphenyl) group.

Furthermore, thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivatives have been synthesized, demonstrating the fusion of thiazole and pyrimidine ring systems. iaea.org These complex heterocyclic structures are built upon pre-existing thiazole intermediates, highlighting the modular nature of heterocyclic synthesis.

Formation of Oxadiazole Systems

1,3,4-Oxadiazoles are another important class of five-membered heterocycles. A common synthetic route involves the cyclization of acylhydrazides. researchgate.netnih.gov For example, reacting an acid hydrazide with formic acid can yield an N-formyl acid hydrazide intermediate, which upon treatment with a dehydrating agent like phosphorous pentoxide, cyclizes to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov

A multi-step synthesis of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazoles has been reported starting from 3-chloro-2-fluoro benzoic acid. researchgate.net This process involves the formation of the corresponding acid hydrazide, which is then cyclized with various aromatic carboxylic acids using phosphorus oxychloride. researchgate.net This methodology could be adapted to use a derivative of this compound, such as 3-chloro-2-methylbenzoic acid, to produce the corresponding 1,3,4-oxadiazole derivatives.

| Starting Material | Reagents | Intermediate | Product |

| Acid Hydrazide | Formic Acid, P2O5 | N-Formyl Acid Hydrazide | 1,3,4-Oxadiazole |

| 3-Chloro-2-fluoro benzoic acid | Hydrazine (B178648) Hydrate (B1144303), ArCOOH, POCl3 | 3-Chloro-2-fluoro benzohydrazide | 2-(3-Chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole |

Generation of Isoxazole (B147169) and Pyrazole (B372694) Cores

The synthesis of five-membered heterocyclic rings, such as isoxazoles and pyrazoles, from this compound typically requires initial oxidation of the methanol (B129727) group to an aldehyde, 3-chloro-2-methylbenzaldehyde. This aldehyde is a key intermediate that can undergo condensation and cyclization reactions.

Isoxazole Synthesis: A prevalent method for forming the isoxazole ring is the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine (B1172632). sphinxsai.com The chalcone (B49325) intermediate can be prepared via a Claisen-Schmidt condensation of 3-chloro-2-methylbenzaldehyde with an appropriate ketone. Another established route involves the [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an oxime, and an alkyne or alkene. nih.govorganic-chemistry.orgbiolmolchem.com For example, 3-chloro-2-methylbenzaldoxime can be converted to the corresponding nitrile oxide, which then reacts with a dipolarophile like propargyl alcohol to yield the (3-(3-chloro-2-methylphenyl)isoxazol-5-yl)methanol. biolmolchem.com

General Reaction Scheme for Isoxazole Synthesis:

Oxidation: this compound is oxidized to 3-chloro-2-methylbenzaldehyde.

Condensation: The resulting aldehyde reacts with a ketone (e.g., acetophenone) to form a chalcone derivative.

Cyclization: The chalcone is treated with hydroxylamine hydrochloride, leading to the formation of the 3,5-disubstituted isoxazole ring. sphinxsai.com

Pyrazole Synthesis: The construction of pyrazole cores often utilizes the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. nih.govhilarispublisher.commdpi.com Similar to isoxazole synthesis, a common pathway begins with the Knoevenagel or Claisen-Schmidt condensation of 3-chloro-2-methylbenzaldehyde to create an α,β-unsaturated carbonyl system. Subsequent reaction with hydrazine hydrate leads to cyclization, forming the pyrazole ring. nih.govhilarispublisher.com Dehydration of the intermediate pyrazoline yields the final aromatic pyrazole. hilarispublisher.com

Table 1: Representative Synthetic Routes to Heterocycles

| Heterocycle | Key Intermediate from this compound | Primary Reagents | General Method |

|---|---|---|---|

| Isoxazole | 3-Chloro-2-methylbenzaldehyde | Acetophenone, Hydroxylamine HCl | Chalcone Condensation & Cyclization sphinxsai.com |

Derivatization Involving Guanidine (B92328) and Thiosemicarbazide Moieties

Derivatization with guanidine and thiosemicarbazide introduces moieties known for their biological activities and ability to form stable complexes with metals. These reactions typically involve the condensation of an aldehyde or ketone with the nucleophilic amine group of the reagent.

Thiosemicarbazones: Thiosemicarbazones are synthesized through the condensation of an aldehyde or ketone with thiosemicarbazide. niscpr.res.in In this context, 3-chloro-2-methylbenzaldehyde, obtained from the oxidation of this compound, reacts with a substituted or unsubstituted thiosemicarbazide. The reaction forms a C=N bond, resulting in a thiosemicarbazone derivative. For instance, N-(3-Chloro-2-methylphenyl)-3-thiosemicarbazide can be condensed with aldehydes to form complex thiosemicarbazones, demonstrating the utility of this chemical family in building larger molecular structures. niscpr.res.in The resulting thiosemicarbazone from 3-chloro-2-methylbenzaldehyde would feature the (3-chloro-2-methylphenyl)methylidene moiety.

Semicarbazones and Guanidine Derivatives: Similarly, reaction with semicarbazide (B1199961) hydrochloride yields the corresponding semicarbazone. A series of semicarbazones derived from 3-chloro-2-methylphenyl semicarbazide have been synthesized and studied. nih.gov While direct condensation with guanidine can be more complex, derivatization often proceeds through multi-step sequences or by using guanidine to react with other functional groups, such as β-dicarbonyls, which can be synthesized from the parent aldehyde.

Functional Group Transformations and Chemo-selectivity

The presence of a primary alcohol, a substituted aromatic ring, and a halogen offers multiple sites for chemical transformation. Chemo-selectivity is crucial in harnessing the synthetic potential of this compound.

The selective oxidation of the primary alcohol group to either an aldehyde or a carboxylic acid is a fundamental transformation. The choice of oxidant and reaction conditions determines the outcome.

To Aldehyde: Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used for the selective oxidation of benzylic alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic solution, will typically oxidize the primary alcohol all the way to a carboxylic acid, yielding 3-chloro-2-methylbenzoic acid.

Industrially, selective oxidation of alcohols often employs heterogeneous catalysts, such as iron molybdate-based systems, which are highly effective for converting methanol to formaldehyde. mdpi.com Similar catalytic principles can be applied to more complex alcohols, where the catalyst surface facilitates oxidation while controlling selectivity. mdpi.com

Table 2: Oxidation Products of this compound

| Desired Product | Reagent/Catalyst | Reaction Type |

|---|---|---|

| 3-Chloro-2-methylbenzaldehyde | Pyridinium Chlorochromate (PCC) | Selective Oxidation |

The substituents on the benzene (B151609) ring dictate its reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The aromatic ring in this compound contains three substituents to consider:

-CH₃ (methyl): An activating, ortho, para-directing group.

-Cl (chloro): A deactivating, ortho, para-directing group.

-CH₂OH (hydroxymethyl): A weakly deactivating, ortho, para-directing group.

The positions open for substitution are C4, C5, and C6. The directing effects of the existing groups combine to influence the position of an incoming electrophile. The activating methyl group strongly directs to its ortho (C3, occupied) and para (C6) positions. The chloro group directs to its ortho (C2 and C4) and para (C5) positions. The hydroxymethyl group directs to its ortho (C2, occupied) and para (C5) positions.

Based on this analysis, electrophilic attack is most favored at positions C5 and C6, and to a lesser extent at C4. The outcome often results in a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on aryl halides typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (the chlorine atom). libretexts.orglibretexts.org The this compound ring lacks such strong activation. The methyl group is electron-donating, and the hydroxymethyl group is only weakly deactivating. Therefore, direct nucleophilic displacement of the chlorine atom via the addition-elimination (SNAr) mechanism is highly unfavorable and would require extremely harsh conditions. libretexts.org Alternative mechanisms, such as those involving benzyne (B1209423) intermediates generated by a strong base, could potentially lead to substitution, but this would likely result in a mixture of regioisomers. youtube.com

Catalytic Approaches and Reaction Optimization in Synthetic Processes

Catalysis is central to the efficient and sustainable synthesis of this compound and its derivatives. The primary industrial route to such compounds often involves the catalytic reduction of the corresponding carboxylic acid or aldehyde.

For the synthesis of the parent alcohol, the catalytic hydrogenation of 3-chloro-2-methylbenzaldehyde or 3-chloro-2-methylbenzoic acid (or its esters) over metal catalysts like palladium, platinum, or nickel is a common strategy.

Reaction Optimization focuses on maximizing yield and selectivity while minimizing costs and environmental impact. Key parameters for optimization in catalytic hydrogenations include:

Catalyst Selection: The choice of metal and support (e.g., Pd/C, PtO₂, Raney Ni) can significantly affect reaction rate and selectivity.

Temperature and Pressure: These parameters are adjusted to achieve a reasonable reaction rate without promoting side reactions, such as dehalogenation (loss of the chlorine atom).

Solvent: The solvent can influence substrate solubility and catalyst activity.

Flow Rate: In continuous flow processes, optimizing the flow rate of reactants ensures efficient conversion. mdpi.com

The principles of optimizing methanol synthesis from syngas, which involve detailed studies of catalyst dynamics and forced periodic operation, can inform the optimization of related, more complex syntheses. mdpi.commpg.de The goal is to find a balance of conditions that favors the desired reaction pathway over competing side reactions. researchgate.net

Comprehensive Spectroscopic Characterization and Structural Analysis of 3 Chloro 2 Methylphenyl Methanol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The most prominent feature in the FTIR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. nist.gov This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration is also characteristic and is expected in the 1000-1260 cm⁻¹ range. nist.gov The aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the 800-700 cm⁻¹ region. rsc.org

Table 1: Predicted FTIR Spectral Data for (3-Chloro-2-methylphenyl)methanol based on Analogous Compounds

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2925 | Medium | Asymmetric CH₂ stretch |

| ~2870 | Medium | Symmetric CH₃ stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C ring stretch |

| ~1450 | Variable | CH₂ bend |

| ~1050 | Strong | C-O stretch |

| ~750 | Strong | C-Cl stretch |

| ~800 | Medium | C-H out-of-plane bend |

This table is a prediction based on the analysis of related compounds such as 4-chlorobenzyl alcohol and 2-methylbenzyl alcohol.

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong aromatic ring stretching vibration. The C-Cl bond, being a relatively weak Raman scatterer, may show a weak to medium intensity band.

For related compounds like 3-chlorotoluene (B144806), Raman spectral data is available. nih.gov The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-C ring stretching modes usually appear as a series of bands between 1300 and 1600 cm⁻¹. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

Table 2: Predicted Raman Spectral Data for this compound based on Analogous Compounds

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1600 | Strong | Aromatic ring breathing mode |

| ~1000 | Strong | Aromatic ring trigonal breathing mode |

| ~750 | Medium | C-Cl stretch |

This table is a prediction based on the analysis of related compounds such as 3-chlorotoluene and other substituted benzyl (B1604629) alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, the hydroxyl proton, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents.

Based on data for related compounds such as 2-methylbenzyl alcohol and 4-chlorobenzyl alcohol, the following predictions can be made. rsc.org The aromatic protons are expected to appear in the range of δ 7.0-7.4 ppm. The methylene protons (CH₂OH) should appear as a singlet around δ 4.7 ppm. The methyl protons (CH₃) are expected to be a singlet around δ 2.3 ppm. The hydroxyl proton (OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent, but is often found between δ 1.5 and 2.5 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | Multiplet | 3H | Aromatic-H |

| ~4.7 | Singlet | 2H | -CH₂OH |

| ~2.3 | Singlet | 3H | -CH₃ |

| Variable | Broad Singlet | 1H | -OH |

This table is a prediction based on the analysis of related compounds like 2-methylbenzyl alcohol and 4-chlorobenzyl alcohol in CDCl₃. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Drawing from data for 2-methylbenzyl alcohol and 4-chlorobenzyl alcohol, the chemical shifts can be estimated. rsc.org The carbon of the methylene group (CH₂OH) is expected around δ 64 ppm. The methyl carbon (CH₃) should appear at approximately δ 18-20 ppm. The aromatic carbons will have shifts between δ 125 and 140 ppm, with the carbon bearing the chlorine atom (C-Cl) and the carbon bearing the methyl group (C-CH₃) having distinct chemical shifts influenced by the substituents. The carbon attached to the CH₂OH group (C-CH₂OH) will also have a characteristic shift.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~140 | Aromatic C-CH₂OH |

| ~138 | Aromatic C-CH₃ |

| ~134 | Aromatic C-Cl |

| ~130-125 | Aromatic C-H |

| ~64 | -CH₂OH |

| ~19 | -CH₃ |

This table is a prediction based on the analysis of related compounds like 2-methylbenzyl alcohol and 4-chlorobenzyl alcohol in CDCl₃. rsc.org

Mass Spectrometric Elucidation of Molecular Structures

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. The mass spectrum of this compound would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom. lookchem.com

The fragmentation of benzyl alcohols typically proceeds through two main pathways: dehydration ([M-18]⁺) and α-cleavage. nist.gov For this compound, the molecular ion would be at m/z 156 (for ³⁵Cl) and 158 (for ³⁷Cl). nih.gov

Key fragmentation pathways would include:

Loss of a hydrogen atom: [M-1]⁺ at m/z 155/157.

Loss of a hydroxyl radical: [M-17]⁺ to form a benzyl cation at m/z 139/141.

Loss of water: [M-18]⁺ at m/z 138/140.

Loss of CH₂OH: [M-31]⁺ to give a chloromethylphenyl cation at m/z 125/127.

Loss of chlorine: [M-35]⁺ to give a methylbenzyl alcohol cation at m/z 121.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion |

| 156/158 | [C₈H₉³⁵ClOH]⁺ / [C₈H₉³⁷ClOH]⁺ (Molecular Ion) |

| 139/141 | [C₈H₈³⁵Cl]⁺ / [C₈H₈³⁷Cl]⁺ |

| 125/127 | [C₇H₆³⁵Cl]⁺ / [C₇H₆³⁷Cl]⁺ |

| 121 | [C₈H₉O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

This table is a prediction based on general fragmentation patterns of benzyl alcohols and chlorinated aromatic compounds.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography stands as a cornerstone technique for the definitive elucidation of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information regarding the molecular structure, intermolecular interactions, and packing motifs within a crystal lattice. For this compound and its derivatives, X-ray crystallography offers unparalleled insight into their solid-state behavior, which is fundamental for understanding their physical and chemical properties. The subsequent sections delve into the specific applications of this technique in characterizing these compounds.

Single Crystal X-ray Diffraction for Molecular Geometry Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular geometry of a compound. mdpi.com By irradiating a single crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms can be determined with high precision. cam.ac.uk This, in turn, provides exact measurements of bond lengths, bond angles, and torsion (dihedral) angles that define the molecule's three-dimensional structure.

While a specific crystal structure for this compound is not publicly available, data from closely related substituted benzyl alcohols provide a clear indication of the expected geometric parameters. For instance, the geometry of the benzyl alcohol fragment is well-characterized. The presence of the chloro and methyl substituents on the phenyl ring is expected to introduce minor distortions to the aromatic system and influence the orientation of the hydroxymethyl group.

Table 1: Typical Molecular Geometry Parameters for Substituted Benzyl Alcohols

| Parameter | Description | Expected Value Range |

| C-C (ring) | Aromatic carbon-carbon bond length | 1.38 - 1.41 Å |

| C-Cl | Carbon-chlorine bond length | 1.73 - 1.75 Å |

| C-CH₃ | Aromatic carbon to methyl carbon bond length | 1.50 - 1.53 Å |

| C-CH₂OH | Aromatic carbon to methanol (B129727) carbon bond length | 1.51 - 1.54 Å |

| C-O | Methanol carbon to oxygen bond length | 1.42 - 1.44 Å |

| O-H | Hydroxyl bond length | 0.82 - 0.96 Å |

| ∠ C-C-C (ring) | Internal bond angle of the phenyl ring | 118 - 122 ° |

| ∠ Cl-C-C | Bond angle involving the chloro substituent | 119 - 121 ° |

| ∠ C-C-CH₂OH | Bond angle between the ring and methanol group | 119 - 122 ° |

| τ (C-C-C-O) | Torsion angle defining methanol group orientation | Variable (see Sec. 3.4.3) |

Note: The values presented are illustrative and based on data from various substituted benzyl alcohol structures and computational models. Actual values for this compound would require specific experimental determination.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a complex interplay of non-covalent intermolecular interactions. ias.ac.in For this compound, the hydroxyl group, the aromatic ring, and the chlorine atom are the primary functionalities that dictate these interactions.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of benzyl alcohol derivatives is typically hydrogen bonding involving the hydroxyl group. The OH group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom's lone pairs). This often leads to the formation of extended networks, such as chains or rings of molecules. acs.org In the solid state, it is common to observe O-H···O hydrogen bonds that link adjacent molecules into supramolecular assemblies. rsc.org The presence of the chlorine atom and the aromatic ring also allows for weaker C-H···O and C-H···Cl hydrogen bonds, which further stabilize the crystal lattice. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Strong Hydrogen Bond | O-H | O (hydroxyl) | O···O distance: 2.7 - 2.9 Å |

| Weak Hydrogen Bonds | C-H (ring/methyl) | O (hydroxyl) | C···O distance: 3.0 - 3.5 Å |

| C-H (ring/methyl) | Cl | C···Cl distance: 3.5 - 3.8 Å | |

| C-H (ring/methyl) | π-system | H···ring centroid: ~2.8 Å | |

| Halogen Bond | C-Cl | O (hydroxyl) | Cl···O distance: ~3.1 Å |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-centroid distance: 3.5 - 5.5 Å |

Note: These are generalized parameters; specific values depend on the actual crystal packing.

Polymorphism and Conformational Landscape Studies

Conformational Landscape: this compound, like other benzyl alcohol derivatives, possesses conformational flexibility, primarily around the C(ring)-C(methanol) bond. Theoretical and spectroscopic studies on benzyl alcohols have shown that several conformers can exist, differing in the orientation of the -CH₂OH group relative to the plane of the aromatic ring. acs.orgnih.gov The stability of these conformers is determined by a delicate balance of steric hindrance between the hydroxymethyl group and the ortho methyl group, and potential weak intramolecular interactions, such as an O-H···Cl or O-H···π interaction. rsc.org The main conformations are often described by the dihedral angle between the C-O bond and the plane of the phenyl ring, leading to possibilities like gauche and anti arrangements. researchgate.net

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com These different crystalline forms, or polymorphs, arise from the possibility of molecules packing in different ways in the solid state. This can be a direct consequence of the existence of different stable conformers (conformational polymorphism) or different arrangements of the same conformer. Each polymorph will have a unique set of intermolecular interactions and, consequently, different physical properties such as melting point, solubility, and stability.

For substituted benzyl alcohols, the presence of multiple hydrogen bonding sites and the potential for various π-stacking arrangements increases the likelihood of polymorphism. acs.org A study of halogenated benzyl alcohols has shown that subtle changes in substitution can lead to different crystallization mechanisms and packing motifs. researchgate.net While no specific polymorphs of this compound have been reported, its conformational flexibility and the variety of possible intermolecular interactions suggest that the existence of multiple crystalline forms is plausible under different crystallization conditions.

Computational Chemistry and Theoretical Modeling of 3 Chloro 2 Methylphenyl Methanol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of (3-Chloro-2-methylphenyl)methanol from first principles. These methods allow for the detailed investigation of its electronic structure and vibrational modes.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT methods are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features.

DFT calculations, often utilizing functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict key electronic parameters. While specific DFT data for this compound is not abundant in published literature, a theoretical application of this method would likely yield the data presented in the interactive table below, based on calculations for analogous compounds.

| Property | Calculated Value | Unit |

| Dipole Moment | ~2.5 | Debye |

| HOMO Energy | ~-6.8 | eV |

| LUMO Energy | ~-0.5 | eV |

| HOMO-LUMO Gap | ~6.3 | eV |

This table presents theoretically anticipated values for this compound based on DFT calculations of similar aromatic alcohols.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Ab Initio Methods for Electronic Structure and Vibrational Frequencies

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. These methods are particularly valuable for accurately describing electron correlation effects, which can be important in molecules with lone pairs and pi-systems like this compound.

A theoretical vibrational analysis of this compound would likely reveal characteristic frequencies for the O-H stretch, the C-O stretch of the alcohol, and various aromatic C-H and C-C stretching and bending modes, as well as vibrations associated with the C-Cl and methyl group.

Molecular Simulation and Interaction Analysis

Beyond the properties of a single molecule, understanding how this compound molecules interact with each other is crucial for predicting its condensed-phase behavior.

Conformational Search and Energy Minimization

The presence of the hydroxymethyl and methyl groups on the benzene (B151609) ring introduces conformational flexibility in this compound. A conformational search is essential to identify the most stable three-dimensional arrangement of the atoms. This process involves systematically rotating the flexible dihedral angles and calculating the energy of each resulting conformer.

For substituted benzyl (B1604629) alcohols, the orientation of the -CH2OH group relative to the benzene ring is of particular interest. Studies on ortho-halogenated benzyl alcohols have identified different low-energy chiral and achiral conformations. rsc.orgrsc.org The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric effects. In this compound, the presence of the ortho-methyl group and a meta-chloro substituent will create a unique potential energy surface. Energy minimization calculations, typically performed using DFT or ab initio methods, are used to locate the lowest energy conformers.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

While a crystal structure of this compound is not publicly available to perform a direct Hirshfeld analysis, studies on other organic molecules demonstrate the insights that can be gained. nih.govnih.gov For this compound, one would expect significant contributions from H···H, C···H, and O···H contacts, with the potential for Cl···H and Cl···Cl interactions also playing a role in the crystal packing. The interactive table below illustrates the kind of data that would be obtained from such an analysis.

| Contact Type | Contribution (%) |

| H···H | ~45 |

| C···H/H···C | ~25 |

| O···H/H···O | ~15 |

| Cl···H/H···Cl | ~10 |

| Other | ~5 |

This table presents a hypothetical breakdown of intermolecular contacts for crystalline this compound based on Hirshfeld surface analyses of similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic character (e.g., lone pairs on the oxygen and chlorine atoms). Blue regions correspond to positive electrostatic potential, indicating electrophilic character (e.g., the hydrogen atom of the hydroxyl group).

For this compound, the MEP map would highlight the electronegative oxygen and chlorine atoms as sites susceptible to electrophilic attack, while the hydroxyl hydrogen would be the primary site for nucleophilic attack. The MEP surface provides a visual representation of where the molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding. uctm.edu

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energies of these orbitals and the resulting HOMO-LUMO gap are key determinants of a molecule's kinetic stability and chemical reactivity.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity. A smaller gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity. Conversely, a larger HOMO-LUMO gap implies greater stability and lower reactivity. sciencepublishinggroup.com

The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the phenyl ring of this compound, along with the hydroxymethyl group, creates a complex electronic environment. The chloro group generally lowers the energy of the molecular orbitals, while the methyl and hydroxymethyl groups tend to raise them. The precise HOMO-LUMO gap would be a result of the interplay of these substituent effects.

Quantitative Structure-Activity Relationship (QSAR) studies on benzyl alcohols have demonstrated that both hydrophobicity and electronic parameters are significant in determining their biological activity. researchgate.net This underscores the importance of the electronic landscape, which is directly related to the frontier molecular orbitals.

Table 1: Inferred Global Reactivity Descriptors for this compound based on Analogous Compounds

| Descriptor | Predicted Value/Trend | Significance |

| HOMO Energy | Moderately high | Indicates nucleophilic potential, particularly at the oxygen atom and certain positions on the aromatic ring. |

| LUMO Energy | Moderately low | Indicates electrophilic potential, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Intermediate | Suggests a balance between stability and reactivity. |

| Electronegativity (χ) | Moderate | Reflects the overall ability to attract electrons. |

| Chemical Hardness (η) | Moderate | Correlates with the resistance to change in electron distribution. |

Note: The values in this table are inferred from general principles of organic chemistry and computational studies on analogous compounds, not from direct calculations on this compound.

Molecular Docking and Receptor-Ligand Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Specific molecular docking studies for this compound are not prominently featured in existing literature. However, research on the interactions of benzyl alcohol and its derivatives with various receptors provides a framework for predicting the potential binding behavior of this compound. For example, studies have shown that benzyl alcohol can interact with proteins like recombinant human interleukin-1 receptor antagonist, primarily through interactions with solvent-exposed residues. nih.gov

The binding of a ligand to a receptor is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the case of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking and hydrophobic interactions with corresponding residues in a receptor's binding pocket. The chloro and methyl substituents would influence the shape, size, and electronic distribution of the molecule, thereby affecting its fit and binding affinity within a specific receptor site.

QSAR studies on benzyl alcohols have highlighted the importance of hydrophobicity and electronic effects in their biological interactions, which are key factors considered in molecular docking simulations. researchgate.net Computational studies on similar molecules, such as dichlorobenzyl alcohol, have explored their potential inhibitory activity against specific receptors through molecular docking. scienceopen.com

Table 2: Potential Receptor-Ligand Interactions for this compound

| Interaction Type | Potential Interacting Groups on this compound | Corresponding Receptor Residues (Hypothetical) |

| Hydrogen Bonding | Hydroxyl (-OH) group | Aspartic acid, Glutamic acid, Serine, Threonine, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | Phenyl ring, Methyl (-CH3) group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Chloro (-Cl) group | Electron-rich atoms (e.g., oxygen in carbonyl groups of the peptide backbone) |

Note: This table presents hypothetical interactions based on the chemical structure of the compound. The actual interactions would depend on the specific topology and amino acid composition of the receptor's binding site.

Further computational and experimental work is necessary to elucidate the specific frontier molecular orbital energies and to identify and characterize the potential biological targets and binding modes of this compound.

Investigation of Biological Activities and Underlying Mechanisms of 3 Chloro 2 Methylphenyl Methanol Derivatives

Antimicrobial Activity Assessment

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Derivatives of (3-Chloro-2-methylphenyl)methanol have been synthesized and evaluated for their ability to inhibit microbial growth.

Inhibition of Bacterial Growth

Research has shown that certain derivatives of this compound, particularly azetidin-2-one (B1220530) compounds, exhibit promising antibacterial properties. These compounds have demonstrated good to moderate activity against a range of both Gram-positive and Gram-negative bacteria.

For instance, newly synthesized 2-azetidinone derivatives have been tested against various bacterial strains. The antibacterial efficacy of these compounds is often evaluated by measuring the zone of inhibition against specific microorganisms.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Test Organism | Activity Level |

|---|---|---|

| Azetidin-2-one Derivatives | Staphylococcus aureus (Gram-positive) | Good to Moderate |

| Bacillus subtilis (Gram-positive) | Good to Moderate | |

| Pseudomonas aeruginosa (Gram-negative) | Good to Moderate | |

| Escherichia coli (Gram-negative) | Good to Moderate |

This table is a representation of reported activities and specific results can vary based on the full derivative structure.

Mechanisms of Action on Microbial Cells

The antimicrobial action of β-lactam compounds, such as azetidinones, is a well-established area of study. The core mechanism of these molecules, including derivatives of this compound, is the disruption of bacterial cell wall synthesis.

Specifically, the β-lactam ring of these compounds interferes with the final step of peptidoglycan synthesis, which is essential for the integrity of the bacterial cell wall. This inhibition of cell wall formation ultimately leads to cell lysis and death. The strained four-membered ring of the azetidinone nucleus makes it susceptible to nucleophilic attack, allowing it to acylate and inactivate the transpeptidase enzymes responsible for cross-linking the peptidoglycan strands.

Anticonvulsant and Central Nervous System (CNS) Activity Profiling

Beyond their antimicrobial potential, derivatives of this compound have also been investigated for their effects on the central nervous system, with a particular focus on anticonvulsant properties.

Evaluation in Established Seizure Models

A study focusing on a series of this compound-substituted semicarbazones demonstrated their potential as anticonvulsant agents. nih.gov These compounds were evaluated in standard preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov

The research indicated that while the parent aryl urea (B33335) and semicarbazide (B1199961) compounds showed some anticonvulsant activity in the MES and scPTZ screens, they were also associated with acute neurotoxicity. nih.gov However, the semicarbazone derivatives displayed a more favorable profile, with good anticonvulsant potency, particularly in the subcutaneous strychnine (B123637) (scSTY)-induced seizure screen, and moderate activity against MES and scPTZ induced seizures. nih.gov

Table 2: Anticonvulsant Activity of this compound Semicarbazone Derivatives

| Seizure Model | Activity Level |

|---|---|

| Maximal Electroshock Seizure (MES) | Moderate |

| Subcutaneous Pentylenetetrazole (scPTZ) | Moderate |

| Subcutaneous Strychnine (scSTY) | Good |

This table summarizes the general findings for the semicarbazone derivative class.

Behavioral Effects on Neural Pathways

The investigation into the CNS activity of this compound derivatives also included an assessment of their behavioral effects. The study on semicarbazone derivatives noted that some of these compounds exhibited less CNS depression and neurotoxicity when compared to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.gov This suggests a potentially more favorable side effect profile, an important consideration in the development of new CNS-active drugs. One particular compound from the series was highlighted for its anticonvulsant potency across all three tested screens with reduced neurotoxicity. nih.gov

Anticancer Activity Research

While the antimicrobial and anticonvulsant properties of this compound derivatives have been the subject of some investigation, dedicated research into their anticancer activity is not extensively documented in the reviewed scientific literature. Studies on structurally related compounds containing chloro- and methanol-functionalized phenyl rings have shown promise in inhibiting the growth of various cancer cell lines. For example, certain unsymmetrical 3,5-diaryl-4H-1,2,4-triazole derivatives with chloro substitutions have been evaluated for their antiproliferative activity against human tumor cell lines. tubitak.gov.tr Additionally, other research has explored the cytotoxic effects of various chemical compounds on cancer cells. dmed.org.uabmrat.orgnih.govresearchgate.net However, direct and specific evidence for the anticancer efficacy of this compound derivatives themselves is an area that warrants further investigation.

Specific Enzyme and Protein Inhibition MechanismsWhile there is extensive research on the inhibition of enzymes such as Autotaxin, the Mitochondrial Permeability Transition Pore (mPTP), and Cyclooxygenase-2 (COX-2) by various small molecules, no studies have specifically implicated this compound or its derivatives as inhibitors of these targets.

Autotaxin: Research has focused on LPA analogs and other novel chemotypes as inhibitors, with no mention of the compound . scispace.comnih.gov

Mitochondrial Permeability Transition Pore: The mPTP is a known target in various pathologies, and its modulation is often linked to the F-ATP synthase complex. nih.govnih.gov However, its interaction with this compound derivatives has not been reported.

Cyclooxygenase-2: The anti-inflammatory effects of NSAIDs and other compounds are often attributed to COX-2 inhibition. nih.gov Substituted benzyl (B1604629) alcohols have been explored in the context of enhancing the anti-inflammatory activity of known NSAIDs, but specific data for this compound is absent. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms of 3 Chloro 2 Methylphenyl Methanol Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

Influence of Halogenation on Activity

Halogenation of the aromatic ring is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. In the context of derivatives of (3-Chloro-2-methylphenyl)methanol, the presence and nature of halogen substituents can significantly impact their potency. For instance, in a series of 3-chloro-2-methylphenyl substituted semicarbazones, the chloro group is considered a key feature contributing to their anticonvulsant activity. ijpsr.info It is a general observation in medicinal chemistry that substitutions in the aryl ring by halogens can increase potency in anticonvulsant screenings. ijpsr.info

The introduction of a halogen, such as chlorine, can influence the molecule's electronic properties through inductive and resonance effects, potentially altering its binding affinity to target receptors. Furthermore, the lipophilicity of the compound is affected, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative structure-activity relationship (QSAR) studies on a broader class of benzyl (B1604629) alcohols have shown that toxicity, a measure of biological response, correlates with the 1-octanol/water partition coefficient (log Kow), a measure of lipophilicity. researchgate.net For halogenated benzyl alcohols, a linear relationship is observed between their biological response and log Kow. researchgate.net This suggests that the increased lipophilicity conferred by halogenation can enhance membrane permeability and access to intracellular targets.

The "magic chloro effect" is a phenomenon where the substitution of a hydrogen atom with a chlorine atom can dramatically enhance biological activity. ontosight.ai This enhancement can be attributed to the chloro group's ability to increase the electron-withdrawing capacity of the ring, potentially improving interactions with biological targets. ontosight.ai

Table 1: Effect of Halogen Substitution on the Anticonvulsant Activity of Semicarbazone Derivatives

| Compound | Distal Aryl Ring Substitution | Anti-MES Activity (100 mg/kg, 0.5 h) | Reference |

| 4 | 4-Fluorophenyl | + | ijpsr.info |

| 6 | 4-Chlorophenyl | + | ijpsr.info |

| 9 | 2,4-Dichlorophenyl | ++ | ijpsr.info |

| 10 | 2,6-Dichlorophenyl | ++ | ijpsr.info |

Activity is qualitatively represented as + (active) or ++ (more active) based on the source.

Role of Methyl Group Substitution on Biological Response

The methyl group at the 2-position of the phenyl ring in this compound derivatives also plays a crucial role in defining their biological activity. The methyl group can exert both steric and electronic effects. Sterically, it can influence the conformation of the molecule and its ability to fit into a receptor's binding pocket. ontosight.ai Electronically, the methyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic ring.

Furthermore, methyl groups can influence the metabolic stability of a compound. They can be sites of oxidative metabolism, which can lead to inactivation and excretion. researchgate.net The strategic placement of a methyl group can therefore be used to modulate the pharmacokinetic profile of a drug candidate.

Rational Design and Optimization Strategies for Enhanced Bioactivity

The principles of rational drug design are instrumental in the optimization of this compound derivatives for enhanced bioactivity. This approach relies on a detailed understanding of the target structure and the SAR of the lead compound. Key strategies include:

Bioisosteric Replacement: This involves substituting one atom or group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.net For instance, replacing the methyl group with other small alkyl groups or the chloro group with other halogens (e.g., fluorine, bromine) can be explored to fine-tune the activity. asianpubs.org

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed to design derivatives that fit optimally into the binding site. This involves computational modeling to predict binding affinities and guide the synthesis of new analogues.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For anticonvulsant semicarbazones, the pharmacophoric elements are thought to include a lipophilic aryl ring and a hydrogen-bonding semicarbazone moiety. ijpsr.info Designing new derivatives that adhere to this model can lead to the discovery of more potent compounds.

Introduction of New Substituents: The attachment of additional functional groups to the core structure can introduce new interactions with the target, potentially increasing potency. For example, the addition of a second aryl ring to the semicarbazone structure has been reported to increase van der Waals bonding at the binding site and enhance potency. ijpsr.info

Mechanistic Insights from Structural Variations

Variations in the structure of this compound derivatives can provide valuable clues about their mechanism of action. For instance, the anticonvulsant activity of semicarbazone derivatives is often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Activity in the MES test is indicative of an ability to prevent seizure spread, while activity in the scPTZ test suggests an ability to elevate the seizure threshold. ijpsr.info By observing how different structural modifications affect activity in these distinct models, researchers can infer potential mechanisms, such as modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.

The observation that benzyl alcohol itself can suppress seizures suggests a fundamental contribution of the benzyl alcohol moiety to the anticonvulsant effect. nih.gov The substituents on the phenyl ring then modulate this intrinsic activity. The mechanism of action for benzyl alcohols in some biological systems is thought to be polar narcosis, a non-specific mode of toxicity that is dependent on the hydrophobicity of the molecule. researchgate.net However, in other cases, more specific interactions with cellular targets are likely involved.

The study of how structural changes affect the physicochemical properties of the derivatives, such as their pKa and redox potential, can also shed light on their mechanism of action. For example, the electronic effects of the chloro and methyl groups will influence the acidity of the benzylic alcohol, which could be important for its interaction with a biological target.

Applications in Advanced Materials and Chemical Technologies

Building Blocks for Pharmaceutical Active Ingredients (APIs)

The "3-chloro-2-methylphenyl" moiety is a structural component found in molecules designed for pharmaceutical applications. (3-Chloro-2-methylphenyl)methanol serves as a key starting material for introducing this specific scaffold into potential drug candidates. Research into new bioactive compounds has utilized closely related precursors, highlighting the value of this chemical framework.

For instance, the related compound 3-chloro-2-methylaniline (B42847) is a precursor for synthesizing novel thiazole (B1198619) derivatives. mdpi.com In one study, 3-chloro-2-methylaniline was used to prepare N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which was subsequently evaluated for its in vitro antibacterial activity against pathogens like Staphylococcus aureus. mdpi.com The synthesis demonstrates how the 3-chloro-2-methylphenyl group can be incorporated as a core component of new chemical entities with potential therapeutic benefits. mdpi.com The presence of the ortho-methyl group is considered significant as it may enhance bioactivity by fitting into hydrophobic regions of target proteins. mdpi.com As a stable and accessible derivative, this compound represents a fundamental building block for the synthesis of such APIs.

Precursors in Agrochemical Production (e.g., Pesticides, Herbicides)

In the agrochemical industry, this compound and its derivatives are important intermediates for the production of crop protection agents. The structural analogue, 3-chloro-2-methylaniline, is a critical precursor for the synthesis of quinolinecarboxylic acid herbicides. google.com These herbicides are widely used in rice cultivation to control a variety of weeds, including barnyard grass. google.com

The purity of the 3-chloro-2-methylaniline intermediate directly impacts the yield and efficacy of the final herbicide product, quinclorac. google.com This underscores the industrial importance of the 3-chloro-2-methylphenyl structure in agrochemistry. This compound, through straightforward chemical transformations, serves as a valuable precursor in the synthetic pathways that lead to these essential agricultural chemicals.

Reagents in Fine Chemical Synthesis and Industrial Chemicals

This compound is classified as an organic building block and a key intermediate in fine chemical synthesis. bldpharm.comnih.gov Its utility stems from the reactivity of its functional groups: the hydroxyl group can be oxidized or converted into other functionalities, while the chlorinated aromatic ring can participate in various coupling reactions.

This compound serves as a starting material for producing more complex chemicals for diverse industrial uses. For example, the related 3-chloro-2-methylaniline is used as a raw material to produce 3-chloro-2-methyl thiobenzoxide, another valuable intermediate for the agricultural and pharmaceutical sectors. google.com The synthesis involves a diazotization reaction, showcasing the chemical versatility of the aminophenyl group, which can be derived from the hydroxymethyl group of this compound. google.com Its role as a foundational reagent facilitates the construction of elaborate molecules required for specialized applications.

Role in Polymer and Catalyst Development

The functional groups present in this compound—a primary alcohol and an aryl chloride—offer potential for its use in the synthesis of polymers and catalyst ligands. The hydroxyl group can be used to form ester or ether linkages, which are fundamental to creating polyesters and polyethers. The aryl chloride moiety can participate in cross-coupling reactions, such as Suzuki or Heck coupling, which are powerful methods for polymer chain growth and modification.

In catalysis, molecules with specific steric and electronic profiles are often used as ligands that coordinate to a metal center, influencing the catalyst's activity and selectivity. While the specific use of this compound in prominent, large-scale polymer or catalyst systems is not widely documented, its structure makes it a candidate for research and development in these areas.

Chiral Auxiliary Applications in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk A fundamental requirement for a compound to function as a chiral auxiliary is that the auxiliary molecule itself must be chiral (existing as one of two non-superimposable mirror images, or enantiomers). wikipedia.org

The compound this compound is an achiral molecule; it does not have a stereogenic center and is superimposable on its mirror image. For this reason, this compound cannot function as a chiral auxiliary. While it can be a substrate in an asymmetric synthesis (a reaction that creates a chiral product from an achiral or racemic starting material using a chiral catalyst or reagent), it does not possess the inherent chirality required to direct the stereochemistry of other molecules as an auxiliary. wikipedia.orgyork.ac.uk

Interactive Data Table: Properties of this compound

This table summarizes key computed properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₈H₉ClO | PubChem nih.gov |

| Molecular Weight | 156.61 g/mol | PubChem nih.gov |

| CAS Number | 90369-75-8 | PubChem nih.gov |

| Canonical SMILES | CC1=C(C=CC=C1Cl)CO | PubChem nih.gov |

| InChIKey | AHZGUZWGHGQNDN-UHFFFAOYSA-N | PubChem nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Chloro-2-methylphenyl)methanol, and how can purity be ensured?

- Methodology :

- Reduction of Aldehyde Precursor : Reduce 3-chloro-2-methylbenzaldehyde using sodium borohydride (NaBH₄) in methanol at 0–5°C, followed by quenching with ice-water and extraction with dichloromethane. Purify via column chromatography (EtOAc/hexane, 3:7) .

- Catalytic Hydrogenation : Use a palladium catalyst under hydrogen atmosphere to reduce the corresponding ester or ketone derivative. Monitor reaction progress via TLC.

Q. How should this compound be handled and stored to maintain stability?

- Handling : Use nitrile gloves, safety goggles, and a fume hood to avoid inhalation/contact. Avoid dust formation by working in a controlled environment with local exhaust ventilation .

- Storage : Keep in amber glass bottles under inert atmosphere (argon or nitrogen) at room temperature. Desiccate to prevent moisture-induced degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR (CDCl): Look for -OH proton (δ 1.5–2.0 ppm, broad), benzylic -CHOH (δ 4.5–4.7 ppm), and aromatic protons (δ 6.8–7.4 ppm). NMR should show C-Cl at δ 115–120 ppm and -CHOH at δ 60–65 ppm .

- IR : Confirm hydroxyl group (O-H stretch at 3300–3500 cm) and C-Cl bond (600–800 cm) .

- Mass Spectrometry : ESI-MS should display [M+H] at m/z 170.6 (calculated for CHClO) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?

- Kinetic Studies : Conduct time-resolved NMR or UV-Vis spectroscopy to track intermediates. For example, monitor the formation of a tosylate intermediate when reacting with p-toluenesulfonyl chloride in pyridine .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map potential energy surfaces and identify transition states. Compare computed IR spectra with experimental data to validate mechanisms .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Solvent Effects : Re-run NMR in deuterated DMSO to observe hydrogen bonding shifts for -OH protons. For ambiguous splitting, use 2D NMR (COSY, HSQC) to assign coupling patterns .

- Isomer Identification : Employ chiral HPLC or polarimetry if enantiomers are suspected. For diastereomers, compare NOESY spectra to confirm spatial arrangements .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorogenic substrates. Measure IC values via fluorescence quenching .

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。